

4-Bromo-1H-indazole-6-carbonitrile literature review

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Compound of Interest

Compound Name:	4-Bromo-1H-indazole-6-carbonitrile
Cat. No.:	B1343702

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Authored by a Senior Application Scientist Foreword: The Strategic Value of the Indazole Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets with high affinity. The indazole ring system is a quintessential example of such a scaffold.[1][2] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, offers a rigid yet versatile template for designing potent and selective therapeutic agents. The strategic placement of functional groups on this core allows for the fine-tuning of electronic properties, solubility, and spatial orientation, enabling precise interactions with protein active sites.

This guide focuses on a particularly valuable derivative: **4-Bromo-1H-indazole-6-carbonitrile**. The deliberate positioning of the bromo and cyano groups transforms the simple indazole core into a highly functionalized and synthetically versatile building block. The bromine at the 4-position serves as an ideal handle for modern cross-coupling reactions, while the nitrile at the 6-position provides a gateway for conversion into other critical functional groups like amides, carboxylic acids, and amines. This multi-functional nature makes it a coveted intermediate in the synthesis of complex molecules, particularly in the development of targeted therapies such as kinase inhibitors for oncology.[3][4]

This document provides researchers, chemists, and drug development professionals with a comprehensive technical overview of **4-Bromo-1H-indazole-6-carbonitrile**, covering its synthesis, reactivity, and application, grounded in established chemical principles and field-proven insights.

Core Molecular Characteristics

4-Bromo-1H-indazole-6-carbonitrile is a solid organic compound that serves as a key intermediate in organic synthesis. Its structure is defined by the indazole nucleus, substituted with a bromine atom at position 4 and a nitrile group at position 6.

Table 1: Physicochemical and Identification Properties

Property	Value	Source
CAS Number	898746-96-8	[5]
Molecular Formula	C ₈ H ₄ BrN ₃	[5]
Molecular Weight	222.05 g/mol	[5]
Appearance	Off-white to brown solid	[6]
Purity	Typically ≥97%	[5]
Storage	Room temperature, keep in a dry and sealed environment	[7]
MDL Number	MFCD08458975	[5]

Spectroscopic Profile (Anticipated)

While a dedicated peer-reviewed spectroscopic analysis for this specific molecule is not readily available, its structure allows for the confident prediction of its key spectral features based on analogous compounds.[8][9][10]

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals in the aromatic region. The C-H protons at positions 3, 5, and 7 will appear as singlets or doublets, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent bromo and cyano groups. A broad singlet corresponding to the N-H proton of the indazole ring is also anticipated at a downfield chemical shift (>10 ppm).

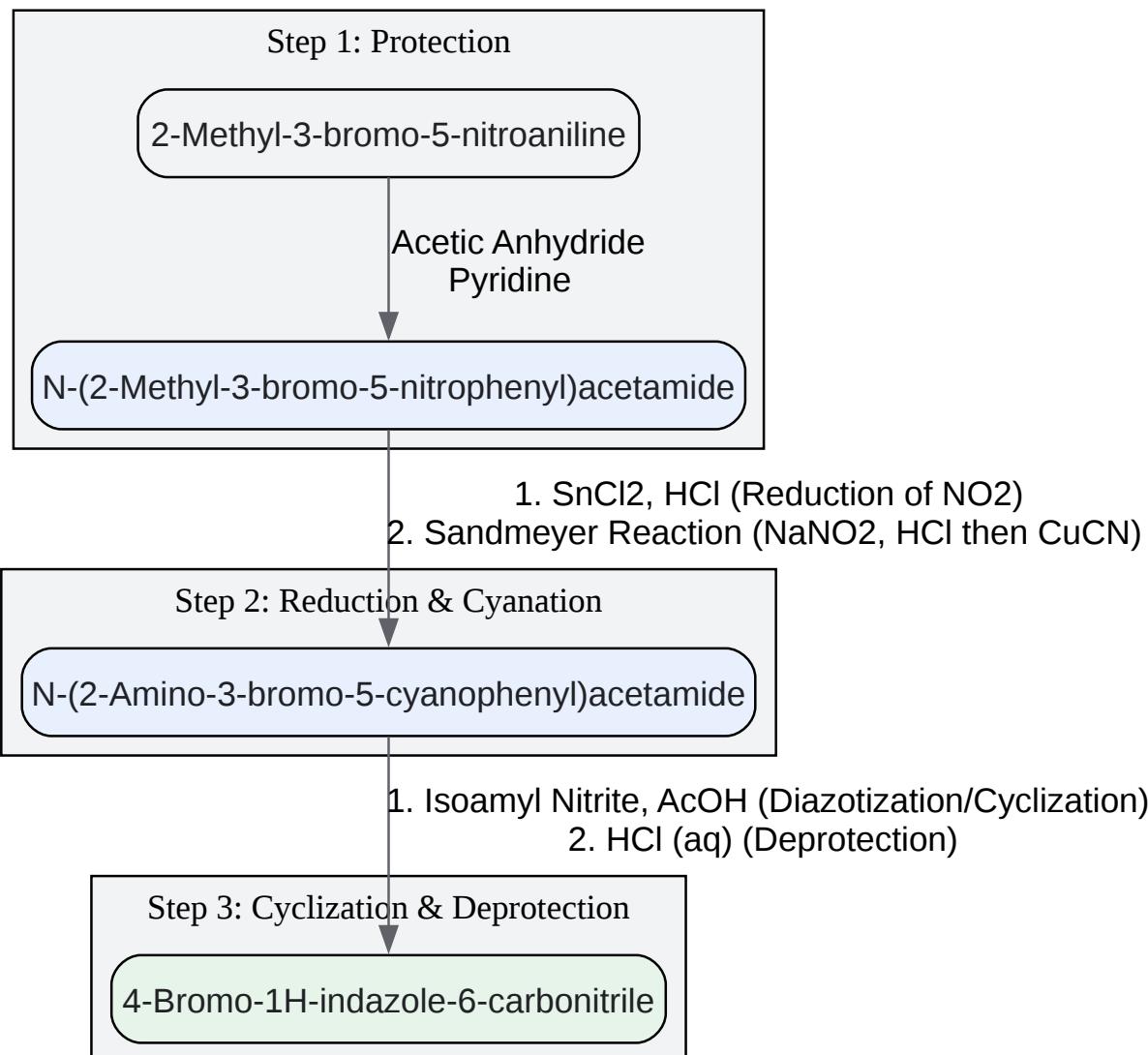
- ^{13}C NMR: The carbon spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbon atom of the nitrile group ($\text{C}\equiv\text{N}$) will have a characteristic chemical shift in the range of 115-120 ppm. The carbons attached to the bromine and within the aromatic system will also show predictable shifts.
- IR Spectroscopy: Key vibrational bands would include a sharp, strong absorption around $2220\text{-}2240\text{ cm}^{-1}$ for the nitrile ($\text{C}\equiv\text{N}$) stretch and a broad peak in the $3200\text{-}3400\text{ cm}^{-1}$ region corresponding to the N-H stretch of the indazole ring.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ peaks, with roughly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis Strategy: A Proposed Pathway

The direct, published synthesis of **4-Bromo-1H-indazole-6-carbonitrile** is not extensively documented in readily accessible literature. However, a robust and logical synthetic route can be designed by applying well-established methodologies for indazole formation, such as the cyclization of substituted anilines. The following proposed pathway starts from a commercially available, appropriately substituted aniline precursor.

The chosen strategy involves the diazotization and subsequent intramolecular cyclization of a 2-methylaniline derivative, a classic and reliable method for constructing the indazole core.

Diagram: Proposed Synthesis Workflow



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Caption: Proposed multi-step synthesis of **4-Bromo-1H-indazole-6-carbonitrile**.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize **4-Bromo-1H-indazole-6-carbonitrile** from 2-Methyl-3-bromo-5-nitroaniline.

Step 1: N-Acetylation (Protection)

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Methyl-3-bromo-5-nitroaniline (1.0 eq) in pyridine (5 vol).
- Cool the solution to 0°C in an ice bath.
- Slowly add acetic anhydride (1.2 eq) dropwise, ensuring the temperature remains below 10°C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by pouring it into ice-cold water.
- Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-(2-Methyl-3-bromo-5-nitrophenyl)acetamide.
 - Causality: The acetylation step protects the aniline nitrogen, preventing it from interfering in the subsequent Sandmeyer reaction and directing the cyclization to form the desired 1H-indazole tautomer.

Step 2: Nitro Reduction and Sandmeyer Cyanation

- Suspend the acetamide from Step 1 (1.0 eq) in concentrated hydrochloric acid (10 vol).
- Add a solution of tin(II) chloride (SnCl_2) (3.0 eq) in concentrated HCl portion-wise, controlling the exotherm with an ice bath.
- Stir the mixture at room temperature for 2-3 hours to complete the reduction of the nitro group to an amine.
- Cool the resulting amine salt solution to 0°C and add a solution of sodium nitrite (NaNO_2) (1.1 eq) in water dropwise to form the diazonium salt.
- In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.5 eq) and sodium cyanide (NaCN) (1.5 eq) in water.
- Slowly add the cold diazonium salt solution to the CuCN solution. An effervescence will be observed.

- Stir the reaction at room temperature for 2 hours, then heat to 50°C for 30 minutes.
- Cool, neutralize with sodium carbonate, and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to yield N-(2-Amino-3-bromo-5-cyanophenyl)acetamide.
 - Causality: The Sandmeyer reaction is a classic, reliable method for converting an aryl amine into a nitrile via a diazonium intermediate. The acetyl protection remains intact under these conditions.

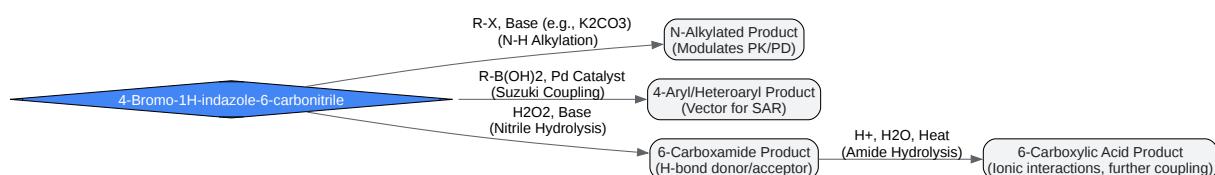
Step 3: Indazole Formation and Deprotection

- Dissolve the product from Step 2 (1.0 eq) in glacial acetic acid (10 vol).
- Heat the solution to 60°C.
- Add isoamyl nitrite (1.5 eq) dropwise.[\[11\]](#)
- Maintain the temperature for 1-2 hours until cyclization is complete (monitored by TLC).
- Cool the reaction mixture and add concentrated HCl (5 vol).
- Heat the mixture to reflux (approx. 100°C) for 2-4 hours to facilitate the hydrolysis of the acetyl protecting group.
- Cool to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure **4-Bromo-1H-indazole-6-carbonitrile**.
 - Causality: Isoamyl nitrite serves as the diazotizing agent under non-aqueous conditions, leading to an in-situ diazonium species that rapidly cyclizes to form the stable indazole ring. The final acidic workup removes the acetyl group to yield the target N-H indazole.

Chemical Reactivity and Applications

The synthetic utility of **4-Bromo-1H-indazole-6-carbonitrile** stems from the orthogonal reactivity of its three key functional components: the N-H of the indazole, the C-Br bond, and the C-N nitrile.

Diagram: Key Reactivity Pathways



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Caption: Principal chemical transformations of **4-Bromo-1H-indazole-6-carbonitrile**.

Applications in Kinase Inhibitor Synthesis

The indazole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. The N-H and an adjacent nitrogen atom of the pyrazole ring act as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. **4-Bromo-1H-indazole-6-carbonitrile** is an exemplary starting point for building such inhibitors.

- **VEGFR-2 Inhibition:** Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth. Many approved anti-cancer drugs, such as Axitinib and Pazopanib, feature an indazole core.^{[2][12]} The synthesis of novel VEGFR-2 inhibitors often utilizes intermediates like **4-Bromo-1H-indazole-6-carbonitrile**, where the 4-position is functionalized via Suzuki or other cross-coupling reactions to introduce moieties that occupy the hydrophobic regions of the ATP-binding pocket.^[4]

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the utility of the 4-bromo position by coupling it with a generic arylboronic acid.

Materials:

- **4-Bromo-1H-indazole-6-carbonitrile** (1.0 eq)
- Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) (0.05 eq)
- Base (e.g., 2M aqueous Na_2CO_3) (3.0 eq)
- Solvent (e.g., 1,4-Dioxane or DME)

Procedure:

- To an oven-dried Schlenk flask, add **4-Bromo-1H-indazole-6-carbonitrile**, the arylboronic acid, and the palladium catalyst.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent (e.g., 1,4-Dioxane) followed by the degassed aqueous base solution.
- Heat the reaction mixture to 80-100°C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
- Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

- Purify the crude residue by silica gel column chromatography to obtain the desired 4-aryl-1H-indazole-6-carbonitrile product.

Table 2: Representative Suzuki Coupling Reaction Parameters

Parameter	Condition / Reagent	Rationale
Electrophile	4-Bromo-1H-indazole-6-carbonitrile	Provides the scaffold with a reactive site for C-C bond formation.
Nucleophile	Arylboronic Acid	Introduces structural diversity for SAR exploration.
Catalyst	Pd(PPh ₃) ₄ or PdCl ₂ (dppf)	Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
Base	Na ₂ CO ₃ , K ₂ CO ₃ , or Cs ₂ CO ₃	Activates the boronic acid and facilitates the transmetalation step.
Solvent	Dioxane/Water or DME/Water	A biphasic solvent system is often optimal for dissolving both organic and inorganic reagents.
Temperature	80-100 °C	Provides the necessary activation energy for the catalytic cycle to proceed efficiently.

Conclusion and Future Outlook

4-Bromo-1H-indazole-6-carbonitrile is more than just a chemical intermediate; it is a strategically designed tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups allow for rapid and efficient exploration of chemical space around the privileged indazole core. The methodologies and protocols described herein provide a

framework for the synthesis and manipulation of this valuable building block. As the demand for targeted and potent therapeutics continues to grow, particularly in oncology and immunology, the importance of versatile scaffolds like **4-Bromo-1H-indazole-6-carbonitrile** will undoubtedly increase, solidifying its role as a cornerstone of modern medicinal chemistry.

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